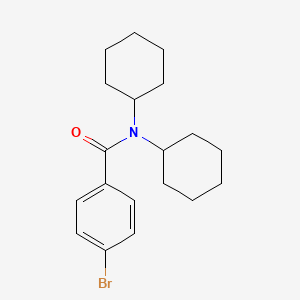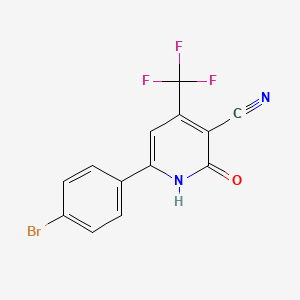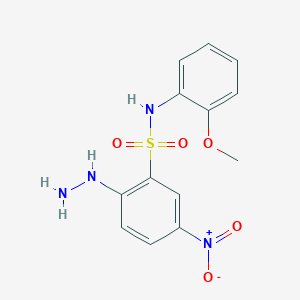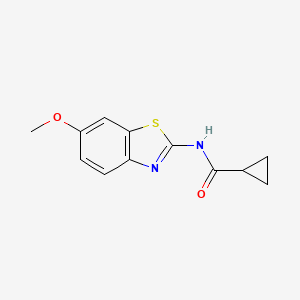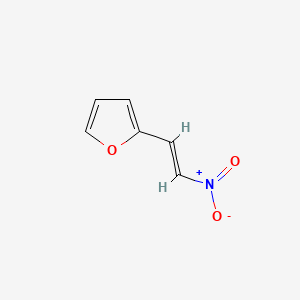
2-(2-Nitrovinyl)furan
Overview
Description
2-(2-Nitrovinyl)furan (NVF) is a 2-furylethylene derivative . It has a potential antiprotozoal property and can form solid inclusion complexes with cyclodextrine (CD) derivatives, 2-hydroxypropyl-β-cyclodextrin, and sulfobutyl ether-β-cyclodextrin .
Synthesis Analysis
The synthesis of this compound involves the condensation of furfural with nitromethane, conducted in sodium tertiary butoxide . The product’s characterization is carried out with 1H and 13C NMR spectrometry and thermal analysis .Molecular Structure Analysis
The molecular formula of this compound is C6H5NO3 . Its average mass is 139.109 Da and its monoisotopic mass is 139.026947 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 222.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.0±3.0 kJ/mol, and it has a flash point of 88.5±20.4 °C . The index of refraction is 1.568, and the molar refractivity is 35.8±0.3 cm3 .Scientific Research Applications
Nitrofuran Compounds and Their Applications
Nitrofuran compounds, including 2-(2-Nitrovinyl)furan, have been extensively studied for their chemotherapeutic value and antimicrobial properties. Early interest in nitrofurans was driven by their potential to improve growth in agricultural applications and their effectiveness as growth stimulants. Recent research has focused on developing nitrofuran derivatives for various dosage forms, emphasizing their broad spectrum of antimicrobial action and specific mechanisms of action on bacterial cells. Despite being in use for over half a century, the development of complex drugs for external use and mono-preparations of nitrofurans remains highly relevant and actively pursued today (Beliatskaya et al., 2019).
Self-Healing Polymers
The development of self-healing materials based on thermally reversible Diels–Alder chemistry represents another innovative application of furan derivatives. These materials utilize the furan group as a diene and the maleimide group as a dienophile to construct thermally reversible crosslinked networks. This technology shows promise for creating materials with enhanced durability and longevity, offering significant advantages in various industrial applications (Liu & Chuo, 2013).
Biocatalysis and Biomass Valorization
Biocatalysis presents a sustainable method for the valorization of furans, derived from biomass, into valuable chemicals and materials. The inherent instability of furans poses challenges for their synthetic modifications, but biocatalytic approaches offer high selectivity under mild conditions. These strategies have been applied successfully in aqueous and water-free media for biodetoxification, selective syntheses, and the production of C12 derivatives from furans (Domínguez de María & Guajardo, 2017).
Biofuels from Furan Derivatives
Furan derivatives, such as 2,5-dimethylfuran (DMF), have been identified as promising biofuels for spark ignition engine applications. DMF, derived from renewable lignocellulosic biomass, offers a green solution to the increasing shortage of fossil fuels and the associated environmental impacts. Its properties suggest it could serve as an effective alternative fuel for future engines, though further optimization of production processes is necessary for commercialization (Hoang et al., 2021).
Anti-Inflammatory and Antimicrobial Effects
Natural furan derivatives have been investigated for their anti-inflammatory and antimicrobial effects. These compounds exhibit antioxidant activities and can regulate cellular activities by modifying signaling pathways, such as MAPK and PPAR-γ. The selective inhibition of microbial growth and the modification of enzymes by these compounds highlight their potential for health applications (Alizadeh et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUICGOYGDHVBH-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878874 | |
| Record name | 2-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-18-3, 32782-45-9 | |
| Record name | Furan, 2-(2-nitrovinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Nitrovinyl)furan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Nitroethenyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 699-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)
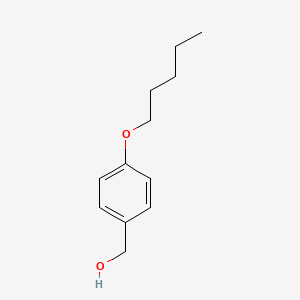
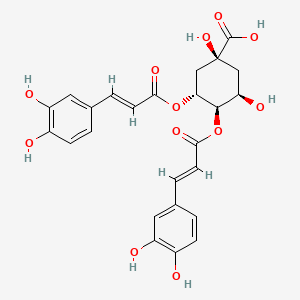
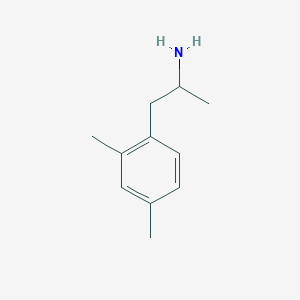
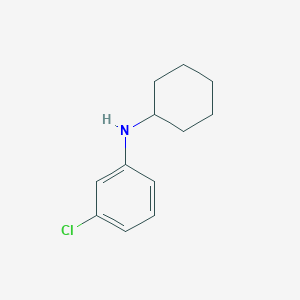
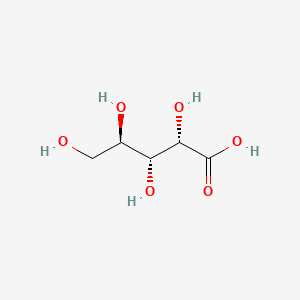
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/no-structure.png)

